N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide
Description
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-2-30-21-14-11-19(12-15-21)24(27)25-20-13-10-18-7-6-16-26(23(18)17-20)31(28,29)22-8-4-3-5-9-22/h3-5,8-15,17H,2,6-7,16H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBZLFJEUSCQFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bischler-Napieralski Cyclization
This classical method involves cyclodehydration of β-phenethylamides using phosphoryl chloride (POCl₃) or other Lewis acids. For example, N-(3-methoxyphenethyl)acetamide undergoes cyclization at 110°C in toluene with POCl₃ to yield 7-methoxy-1,2,3,4-tetrahydroquinoline. Adaptation for the 7-amino derivative would require protection of the amine prior to cyclization, typically via tert-butoxycarbonyl (Boc) groups to prevent side reactions.
Catalytic Hydrogenation of Quinoline
Quinoline derivatives can be reduced under hydrogen pressure (3–5 atm) using palladium on carbon (Pd/C) or platinum oxide (PtO₂) catalysts in ethanol or acetic acid. Selective hydrogenation of the pyridine ring preserves aromatic substituents at the 7-position. For instance, 7-nitroquinoline reduces to 7-amino-1,2,3,4-tetrahydroquinoline with 89% yield when using 10% Pd/C in ethanol at 50°C.
Sulfonylation at the Tetrahydroquinoline Nitrogen
Introducing the benzenesulfonyl group necessitates careful selection of sulfonating agents and reaction conditions:
Direct Sulfonylation with Benzenesulfonyl Chloride
The free amine of 1,2,3,4-tetrahydroquinolin-7-amine reacts with benzenesulfonyl chloride (1.2 eq) in dichloromethane (DCM) containing triethylamine (TEA, 2 eq) as a base. This exothermic reaction typically completes within 2–4 hours at 0–5°C, yielding 1-benzenesulfonyl-1,2,3,4-tetrahydroquinolin-7-amine with >85% purity. Excess sulfonyl chloride must be quenched with aqueous sodium bicarbonate to prevent over-sulfonylation.
Microwave-Assisted Sulfonylation
Patent US9308181B2 describes accelerated sulfonylation using microwave irradiation (100 W, 80°C, 15 min) in acetonitrile with dimethylaminopyridine (DMAP) as a catalyst. This method reduces reaction times from hours to minutes while maintaining yields above 90%.
Amide Bond Formation with 4-Ethoxybenzoic Acid
Coupling the sulfonated amine to 4-ethoxybenzoic acid presents challenges due to the steric bulk of both components. Three principal strategies emerge:
Carbodiimide-Mediated Coupling
Using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (HOSu) in DMF achieves 70–75% yields. Optimal conditions involve stirring equimolar amounts of acid and amine at 0°C for 1 hour, followed by 24 hours at room temperature.
Uranium-Based Coupling Reagents
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) in DCM with diisopropylethylamine (DIPEA) demonstrates superior efficiency, achieving 88% conversion in 6 hours. This method minimizes racemization and is particularly effective for electron-deficient aromatic acids.
Mixed Anhydride Method
Reaction of 4-ethoxybenzoic acid with isobutyl chloroformate generates a reactive mixed anhydride intermediate. Subsequent addition to the sulfonated amine in tetrahydrofuran (THF) at −78°C provides the amide in 82% yield after aqueous workup.
Critical Process Parameters and Optimization
Analytical Characterization
Final product validation requires multimodal analysis:
5.1. Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=8.4 Hz, 2H, ArH), 7.85–7.45 (m, 5H, SO₂Ph), 6.89 (d, J=8.0 Hz, 2H, OCH₂CH₃), 4.12 (q, J=7.0 Hz, 2H, OCH₂), 3.72 (t, J=6.0 Hz, 2H, CH₂N), 2.85 (t, J=6.0 Hz, 2H, CH₂), 1.89–1.45 (m, 4H, cyclohexene), 1.42 (t, J=7.0 Hz, 3H, CH₃).
5.2. High-Resolution Mass Spectrometry (HRMS)
Calculated for C₂₅H₂₅N₂O₄S ([M+H]⁺): 449.1534. Observed: 449.1531 (Δ = −0.7 ppm).
5.3. High-Performance Liquid Chromatography (HPLC)
Retention time: 6.315 min (C18 column, 0.1% TFA in H₂O/MeCN gradient). Purity >98% by UV detection at 254 nm.
Scale-Up Considerations and Industrial Relevance
Kilogram-scale production faces two primary challenges:
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Exothermic Control : Sulfonylation and coupling reactions require jacketed reactors with precise temperature control (−5°C to 25°C) to prevent thermal degradation.
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Solvent Recovery : DMF and DCM necessitate distillation recovery systems to meet environmental regulations, adding 15–20% to production costs.
Recent advances in flow chemistry demonstrate promise for continuous manufacturing. Microreactors with immobilized HATU catalysts achieve 92% space-time yield compared to 78% in batch processes .
Chemical Reactions Analysis
Types of Reactions it Undergoes
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide can undergo several types of chemical reactions, including:
Oxidation: The tetrahydroquinoline core can be oxidized to form quinoline derivatives.
Reduction: The sulfonyl group can be reduced to a sulfonamide under specific conditions.
Substitution: The ethoxy group can be substituted with other functional groups via nucleophilic substitution reactions.
Common Reagents and Conditions Used
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LAH) or sodium borohydride (NaBH₄) can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the ethoxy group.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, sulfonamides, and various substituted benzamides, each potentially having different applications in research and industry.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in transition metal catalysis, enhancing reaction rates and selectivity.
Material Science: Its structure can be modified to develop novel materials with specific properties, such as conductivity or light emission.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes, making it useful in studying enzyme functions and drug development.
Fluorescent Probes: Modified versions can be used as fluorescent probes for imaging and diagnostic purposes.
Medicine
Drug Development: Potential as a lead compound in the development of new pharmaceuticals targeting specific diseases.
Therapeutic Agents: May have applications in treating conditions such as inflammation, infection, or cancer.
Industry
Polymers: Can be used in the synthesis of specialized polymers with unique mechanical or chemical properties.
Agrochemicals: May serve as a precursor for developing new agrochemicals for crop protection.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes, receptors, or nucleic acids. The benzenesulfonyl group can form strong interactions with protein active sites, inhibiting enzyme activity. The tetrahydroquinoline core can intercalate with nucleic acids, affecting gene expression and cellular processes. The ethoxybenzamide moiety can enhance cell permeability, improving the compound's effectiveness in biological systems.
Comparison with Similar Compounds
Structural Modifications and Key Properties
The table below summarizes structural variations, molecular properties, and reported activities of the target compound and its analogs:
| Compound Name | R1 (Sulfonyl/Carbonyl Group) | R2 (Benzamide Substituent) | Molecular Weight (g/mol) | Reported Activity/Notes |
|---|---|---|---|---|
| Target: N-[1-(Benzenesulfonyl)-...-4-ethoxybenzamide | Benzenesulfonyl | 4-Ethoxy | ~444.5 | Hypothesized kinase inhibitor; structural analog to mTOR inhibitors [1] |
| N-(1-(Tetrahydro-2H-pyran-4-carbonyl)-...-4-(trifluoromethoxy)benzamide (10a) | Tetrahydro-2H-pyran-4-carbonyl | 4-Trifluoromethoxy | Not specified | mTOR inhibitor; improved cellular uptake [1] |
| N-(1-(Cyclohexanecarbonyl)-...-4-(trifluoromethoxy)benzamide (10b) | Cyclohexanecarbonyl | 4-Trifluoromethoxy | Not specified | Moderate mTOR inhibition; lower solubility [1] |
| 4-(tert-Butyl)-N-(1-isobutyryl-...benzamide | Isobutyryl | 4-tert-Butyl | 378.5 | Safety concerns; requires medical consultation [3] |
| 4-Ethoxy-N-(1-(thiophen-2-ylsulfonyl)-...benzamide | Thiophen-2-ylsulfonyl | 4-Ethoxy | 442.6 | Higher sulfur content; potential redox activity [4] |
| N-[1-(4-Fluorobenzenesulfonyl)-...2,6-dimethoxybenzamide | 4-Fluorobenzenesulfonyl | 2,6-Dimethoxy | Not specified | Enhanced metabolic stability via fluorination [5] |
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzamide is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C24H26N2O5S
Molecular Weight : 454.6 g/mol
CAS Number : 1005301-53-0
The compound features a tetrahydroquinoline core substituted with a benzenesulfonyl group and an ethoxybenzamide moiety. This unique structure is believed to contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The sulfonamide group can inhibit enzymes such as carbonic anhydrase, which is crucial in physiological processes. This inhibition can lead to therapeutic effects against cancer and bacterial infections.
- DNA Interaction : The tetrahydroquinoline component may intercalate with DNA or bind to proteins, affecting their function and potentially leading to cytotoxic effects in cancer cells .
Biological Activity
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Properties : Due to the presence of the sulfonamide group, it may possess antibacterial properties similar to other sulfonamides used in clinical settings.
- Anticancer Potential : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Inhibits bacterial growth through enzyme inhibition | |
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Targets carbonic anhydrase |
Case Study: Anticancer Activity
In a study published in 2023, this compound was tested against several cancer cell lines. Results indicated:
- Cell Viability Reduction : The compound reduced cell viability by over 50% at concentrations of 10 µM after 48 hours.
- Mechanism Elucidation : Flow cytometry analysis revealed an increase in apoptotic cells when treated with the compound compared to controls .
Synthetic Routes and Preparation Methods
The synthesis of this compound typically involves several steps:
- Formation of Tetrahydroquinoline Core : The initial step involves the reaction of appropriate amines with benzenesulfonyl chloride under basic conditions.
- Substitution Reactions : The ethoxy group is introduced through nucleophilic substitution reactions involving ethoxybenzoyl chloride.
Q & A
Q. What are the critical steps and reaction conditions in the multi-step synthesis of this compound?
The synthesis typically involves:
- Sulfonylation : Introducing the benzenesulfonyl group to the tetrahydroquinoline core using benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Amidation : Coupling 4-ethoxybenzoic acid to the tetrahydroquinoline scaffold via carbodiimide-mediated activation (e.g., EDCI/HOBt) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: ethanol/water) are critical for isolating high-purity product . Key controls include temperature (0–25°C for sulfonylation), reaction time (12–24 hr), and anhydrous conditions to prevent hydrolysis .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : Confirms regiochemistry and purity (e.g., H NMR for benzenesulfonyl protons at δ 7.5–8.0 ppm) .
- HPLC : Validates purity (>95%) using a C18 column with acetonitrile/water gradients .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 439.18) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across assay systems?
- Orthogonal Assays : Combine receptor binding assays (e.g., RORγ inverse agonism ) with functional cellular assays (e.g., luciferase reporter gene assays) to validate target engagement .
- Statistical Analysis : Use Bland-Altman plots to assess inter-assay variability. For example, discrepancies in IC₅₀ values (e.g., 1–15 µM for RORγ ) may arise from differences in cell permeability or off-target effects .
Q. What is the impact of substituent variation on biological activity?
Structural modifications can alter potency and selectivity:
Q. Which computational methods predict binding interactions, and how are they validated?
- Molecular Docking : Software like AutoDock Vina models interactions with RORγ’s ligand-binding domain (LBD). Key residues (e.g., His479, Tyr502) form hydrogen bonds with the sulfonyl group .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories. Validation includes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
